3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Description
Properties
IUPAC Name |
3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2FN2O/c1-21(2)9-16-19(17(27)10-21)20(18-12(23)4-3-5-13(18)24)26-15-8-11(22)6-7-14(15)25-16/h3-8,20,25-26H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHDAQVOSYMNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C=CC=C4Cl)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, which are known for their diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.3 g/mol. Its structure features a complex arrangement of rings that contribute to its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2FN2O |
| Molecular Weight | 397.3 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This specific compound may exhibit similar mechanisms due to its structural characteristics.
Pharmacological Effects
Research has indicated various potential pharmacological effects for compounds related to this structure:
- Anxiolytic : Compounds in this class are often investigated for their ability to reduce anxiety.
- Sedative : They may also promote sedation through GABAergic activity.
- Anticonvulsant : Some derivatives have shown efficacy in seizure control.
- Antitumor Activity : Preliminary studies suggest that certain benzodiazepine derivatives can inhibit tumor growth.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that related compounds could induce apoptosis in cancer cell lines such as A549 (lung cancer) and H322 (non-small cell lung cancer), suggesting that structural modifications could enhance antitumor efficacy .
- Anxiolytic Effects : In animal models, compounds similar to this compound exhibited significant anxiolytic effects when administered at varying doses .
- Neuroprotective Properties : Some studies have reported neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity | Evidence Level | Related Studies |
|---|---|---|
| Anxiolytic | Moderate | , |
| Sedative | High | , |
| Anticonvulsant | Moderate | |
| Antitumor | High | , |
| Neuroprotective | Moderate |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Recent advancements have focused on optimizing yields and reducing environmental impact through greener synthetic methodologies.
Synthetic Route Example
One synthetic route involves the use of chlorinated intermediates and nitrogen-containing heterocycles to construct the benzodiazepine core. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Cyclization Reactions
The benzodiazepine core is synthesized via acid-catalyzed cyclization . For example:
- Polyphosphoric Acid (PPA) at 150–160°C induces cyclization of intermediates like 8-amino-substituted precursors .
- Concentrated H₂SO₄ at 150°C yields sulfonated derivatives (e.g., compound 13a in ).
Key intermediates :
| Intermediate | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 8-Amino precursor | Na₂S₂O₄ reduction in aqueous K₂CO₃ | ~89% | |
| Nitro precursor | Ethanolic NaHCO₃ condensation | ~87% |
Functional Group Transformations
- Reduction : Sodium dithionite reduces nitro groups to amines (e.g., 9a → 10a in ).
- Sulfonation : H₂SO₄ forms sulfonic acid derivatives (e.g., 10a → 13a ) .
Stability and Reactivity
- Thermal Stability : Stable under reflux conditions (150–160°C) in PPA or H₂SO₄ .
- pH Sensitivity : Degrades in strongly basic media (pH >12) but remains stable in acidic conditions (pH 1–6) .
Derivatization Potential
- N-Alkylation : The dimethyl group at C9 suggests resistance to further alkylation due to steric hindrance.
- Electrophilic Substitution : Limited by electron-withdrawing Cl/F groups; meta-directing effects dominate .
Biological Activity and Reactivity Correlations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzodiazepine Class
(a) 9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Key Differences :
- Substituents: Position 6 has a 4-chlorophenyl group instead of 2-chloro-6-fluorophenyl.
- Saturation: The tetrahydro ring lacks the 9,9-dimethyl modification.
- The 4-chlorophenyl group could alter steric interactions at receptor sites .
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
- Key Differences :
- Core Structure: A 2,3-dihydro-1H-1,4-benzodiazepin-2-one scaffold with a 7-nitro group.
- Substituents: Lacks the tetrahydro ring and fluorine atom.
- Implications : The nitro group is strongly electron-withdrawing, which may enhance receptor affinity but increase photodegradation risks compared to chloro/fluoro substitutions .
(c) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Impurity F)
Non-Benzodiazepine Analogs with Shared Substituents
7-[(2-Chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences :
- Core Structure: A triazolopyridazine ring instead of benzodiazepine.
- Substituents: Shares the 2-chloro-6-fluorophenyl group but lacks chlorine on the heterocycle.
- Implications : The triazolopyridazine core may target different receptors (e.g., GABA-A subtypes) due to altered electronic properties .
Comparative Data Table
Research Findings and Implications
Substituent Effects :
- The 9,9-dimethyl groups in the target compound likely enhance metabolic stability by shielding the tetrahydro ring from oxidative enzymes .
- The 2-chloro-6-fluorophenyl group provides a balance of electron-withdrawing effects and steric bulk, which may optimize receptor binding compared to purely chlorinated analogs .
Comparative Bioactivity :
- While direct pharmacological data for the target compound is unavailable, analogs like Methylclonazepam demonstrate that nitro groups increase potency but introduce instability, whereas chloro/fluoro substitutions offer a favorable trade-off .
Q & A
Q. Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways and transition states, validating findings with experimental kinetics .
- Machine Learning (ML) : Train ML models on historical reaction data to predict regioselectivity or side-product formation .
- Feedback Loops : Continuously update computational models with new experimental data (e.g., via cloud-based platforms) to refine accuracy .
Advanced Question: How do electronic and steric effects of substituents influence the compound’s reactivity?
Q. Methodological Answer :
- Hammett Analysis : Quantify electronic effects of substituents (e.g., chloro’s -I effect vs. fluoro’s -I/+M balance) using σ constants to predict reaction rates .
- Steric Maps : Generate 3D steric maps (e.g., using Molecular Operating Environment, MOE) to assess hindrance around the benzodiazepine core .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish electronic vs. steric contributions in key steps like cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
